3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a bromomethyl group attached to the second carbon and a sulfone group at the first carbon
Mechanism of Action
Target of Action
Related compounds such as diazoxide, a non-diuretic benzothiadiazine derivative, are known to activate atp-sensitive potassium channels .
Mode of Action
It’s worth noting that diazoxide, a related compound, binds to the sulfonylurea receptor (sur) subunit of the atp-sensitive potassium channel (k atp ) channel on the membrane of pancreatic beta‐cells, promoting a potassium efflux from beta-cells .
Biochemical Pathways
Related compounds like diazoxide are known to inhibit insulin release, exhibiting hypotensive activity and reducing arteriolar smooth muscle and vascular resistance .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene 1,1-dioxide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation could introduce sulfoxide or sulfone functionalities.
Scientific Research Applications
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.
Materials Science: It is explored for its potential use in the fabrication of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2,5-dihydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
3-(Methyl)-2,5-dihydrothiophene 1,1-dioxide: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
2,5-Dihydrothiophene 1,1-dioxide: The parent compound without any substituents on the ring.
Uniqueness
3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of both a bromomethyl group and a sulfone group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
3-(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRQSOMYYJAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067633 | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-48-0 | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31554-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031554480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 3-(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 3-(Bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?
A1: While the provided research article [] focuses on the synthesis of this compound and doesn't delve into its detailed characterization, we can infer some structural information from its name.
Q2: What are the potential applications of this compound?
A2: The research article [] primarily focuses on the synthesis of this compound, highlighting its potential use as a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various chemical transformations, potentially leading to more complex molecules with desired properties. Further research is needed to explore its specific applications in various fields.
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